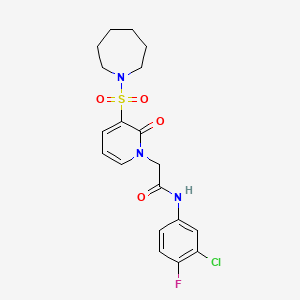

![molecular formula C19H19N3O5S2 B2893370 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1797224-26-0](/img/structure/B2893370.png)

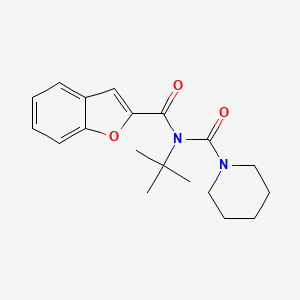

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole” is a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl containing compound. It is generally useful as an immunomodulator . The compound and its compositions are used in pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases .

科学的研究の応用

Synthesis and Biological Evaluation

Research has focused on the synthesis of 1,3,4-oxadiazole bearing compounds due to their significant biological activities. These compounds are synthesized through a series of steps converting organic acids into corresponding esters, hydrazides, and then into 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds are prepared by reacting these thiols with specific sulfonyl piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride. The synthesized compounds have been evaluated for their biological activities, such as inhibition against butyrylcholinesterase (BChE) enzyme and molecular docking studies to find ligand-BChE binding affinity. Key amino acid residues important for the binding of these compounds have been identified, suggesting their potential therapeutic applications (Khalid et al., 2016).

Anticancer and Antimicrobial Activities

Another area of research involves evaluating the anticancer potential of derivatives of this compound. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, with some derivatives showing promising activity against cancer cells. These findings suggest the potential of these compounds in developing new anticancer therapies (Rehman et al., 2018).

Furthermore, the antibacterial activity of N-substituted derivatives of similar compounds has been explored. These compounds exhibit moderate to talented activity against Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (Khalid et al., 2016).

Mechanism of Action and Antioxidant Properties

The mechanism of action of sulfone derivatives containing 1,3,4-oxadiazole moieties has been studied for their antibacterial activities against rice bacterial leaf blight. These compounds also show potential in enhancing plant resistance against bacterial infections, indicating their applicability in agricultural research (Shi et al., 2015).

Additionally, the antioxidant properties of 1,3,4-oxadiazole derivatives have been explored, with some compounds demonstrating significant radical scavenging ability. This suggests their potential use as antioxidants in various applications, including the development of new therapeutic agents (Ma et al., 2013).

作用機序

Target of Action

The primary target of this compound is related to the immune system, as it has been described as an immunomodulator . .

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. As an immunomodulator, it likely interacts with components of the immune system to alter its response. This could involve binding to specific receptors or enzymes, modulating their activity, and thus influencing the immune response .

Biochemical Pathways

Given its role as an immunomodulator, it may influence pathways related to immune response, such as cytokine production or cell signaling .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target site after administration .

Result of Action

As an immunomodulator, it could potentially alter the behavior of immune cells, influencing the body’s immune response .

将来の方向性

The compound and its compositions are used in pharmaceutical compositions that are useful for the treatment of various diseases, including cancer and infectious diseases . This suggests that future research may focus on further exploring its therapeutic potential and optimizing its properties for these applications.

特性

IUPAC Name |

2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c23-29(24,15-3-4-16-17(10-15)26-8-7-25-16)22-6-1-2-13(11-22)18-20-21-19(27-18)14-5-9-28-12-14/h3-5,9-10,12-13H,1-2,6-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKCNDMXUXPDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=NN=C(O4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/no-structure.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2893297.png)

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2893307.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)